2-Bromo-3-methylbutanamide
Overview
Description
2-Bromo-3-methylbutanamide is a useful research compound. Its molecular formula is C5H10BrNO and its molecular weight is 180.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402024. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
2-Bromo-3-methylbutanamide has been utilized in the synthesis of novel N-(α-bromoacyl)-α-amino esters. These compounds have been studied for their cytotoxicity, anti-inflammatory, and antibacterial activities. Interestingly, they exhibit low cytotoxicity and lack significant antibacterial and anti-inflammatory activity at tested concentrations, which might be advantageous for their use in prodrug strategies (Yancheva et al., 2015).
Xanthine Oxidase Inhibitory Properties
Research on three N-(α-bromoacyl)-α-amino esters, including derivatives of this compound, explored their inhibitory activity against xanthine oxidase (XO). However, these compounds did not show significant XO inhibitory effects at the tested concentration, leading to insights about the importance of cyclic molecular structures for biological activity (Smelcerovic et al., 2016).
Methyl Bromide Alternatives
While not directly related to this compound, research on alternatives to methyl bromide, a related compound, has been conducted. Methyl bromide is used as a fumigant, and its phase-out due to environmental concerns has led to studies on alternative methods for pest and pathogen control in agriculture and post-harvest settings. This research encompasses a range of alternatives from physical control methods to chemical substitutes (Schneider et al., 2003).
Diastereomeric Glutathione Conjugates Study
In a specific study, diastereomeric glutathione conjugates of α-bromoisovalerylurea (a related compound to this compound) were differentiated using tandem mass spectrometry. This research contributes to the understanding of the molecular behavior and potential biological applications of similar brominated compounds (Heeremans et al., 1988).
Safety and Hazards
Mechanism of Action
Mode of Action
Brominated compounds often act through a nucleophilic substitution mechanism . In such a mechanism, a nucleophile (a molecule that donates an electron pair) attacks the carbon atom attached to the bromine atom, leading to the displacement of the bromine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methylbutanamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-methylbutanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator of enzyme activity. The nature of these interactions can vary, but they often involve the binding of this compound to the active site of the enzyme, thereby affecting its catalytic activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing the overall biochemical environment within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites. Furthermore, this compound may impact cellular signaling pathways by interacting with signaling proteins, thereby altering the downstream effects on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the impact of this compound becomes significant only above a certain dosage. High doses of this compound can result in toxicity, affecting vital organs and leading to adverse physiological outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating the activity of enzymes involved in metabolic processes. For example, this compound may inhibit enzymes responsible for the breakdown of specific metabolites, leading to an accumulation of these metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins may facilitate the localization and accumulation of this compound within specific tissues, influencing its overall distribution and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall impact on cellular processes. For instance, the presence of this compound in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic pathways .
Properties
IUPAC Name |
2-bromo-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZQHFUAKKMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322780 | |
Record name | 2-bromo-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-46-0 | |
Record name | NSC402024 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.